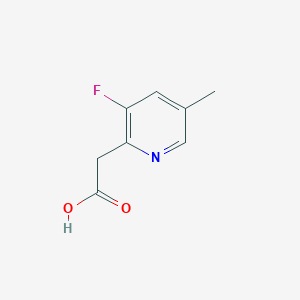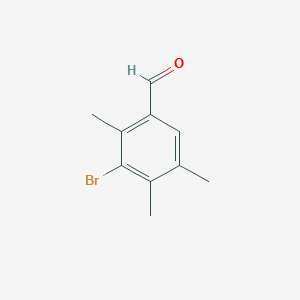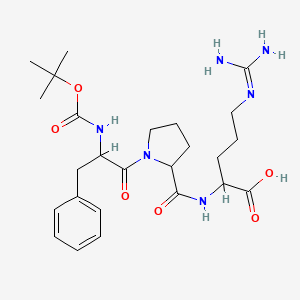
5,7-Dichloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-3-methyl-1-benzothiophene-2-sulfonyl chloride is a chemical compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of two chlorine atoms at positions 5 and 7, a methyl group at position 3, and a sulfonyl chloride group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3-methyl-1-benzothiophene-2-sulfonyl chloride typically involves the chlorination of 3-methyl-1-benzothiophene followed by sulfonylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of chlorinating and sulfonylating agents.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-3-methyl-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted benzothiophenes, sulfonamides, and sulfonate esters, depending on the reagents and conditions used.
Scientific Research Applications
5,7-Dichloro-3-methyl-1-benzothiophene-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3-methyl-1-benzothiophene-2-sulfonyl chloride involves its interaction with molecular targets through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved may include inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-1-benzothiophene-2-sulfonyl chloride
- 7-Chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride
Uniqueness
5,7-Dichloro-3-methyl-1-benzothiophene-2-sulfonyl chloride is unique due to the specific substitution pattern of chlorine atoms at positions 5 and 7, which can influence its reactivity and interaction with other molecules. This distinct structure may confer unique properties compared to other benzothiophene derivatives.
Properties
Molecular Formula |
C9H5Cl3O2S2 |
|---|---|
Molecular Weight |
315.6 g/mol |
IUPAC Name |
5,7-dichloro-3-methyl-1-benzothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C9H5Cl3O2S2/c1-4-6-2-5(10)3-7(11)8(6)15-9(4)16(12,13)14/h2-3H,1H3 |
InChI Key |
OYXUHPOHQBUKMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2Cl)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)
![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)



![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)





![[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid](/img/structure/B13984286.png)
